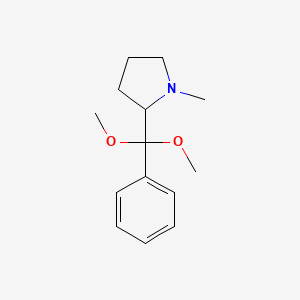
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- is a compound that belongs to the class of heterocyclic amines It is characterized by a pyrrolidine ring substituted with a dimethoxyphenylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a suitable dimethoxyphenylmethyl halide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves catalytic processes. For example, pyrrolidine itself can be produced via the catalytic ammoniation of tetrahydrofuran (THF) using solid acid catalysts at high temperatures . The separation of pyrrolidine from the reaction mixture can be challenging due to the similar boiling points of pyrrolidine and THF, but advanced separation techniques such as the use of nonporous adaptive crystals have been developed to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in THF or diethyl ether.
Substitution: Electrophilic aromatic substitution using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Pyrrolidine derivatives have shown potential as antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: An aromatic heterocycle with a five-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Pyrrolizidine: A bicyclic structure containing two fused five-membered rings with nitrogen atoms.
Uniqueness
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenylmethyl group enhances its reactivity and potential for various applications compared to simpler pyrrolidine derivatives .
Propriétés
Numéro CAS |
61170-36-3 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-[dimethoxy(phenyl)methyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-15-11-7-10-13(15)14(16-2,17-3)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
Clé InChI |
CYEBKLHUBDCDHW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C(C2=CC=CC=C2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


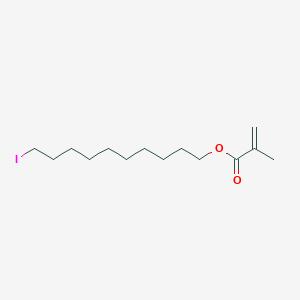
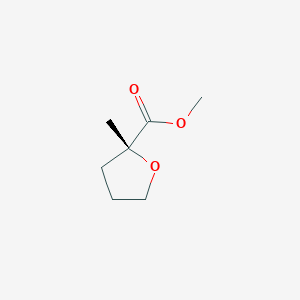
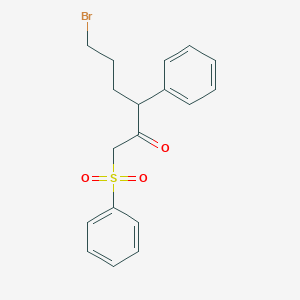

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)

![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
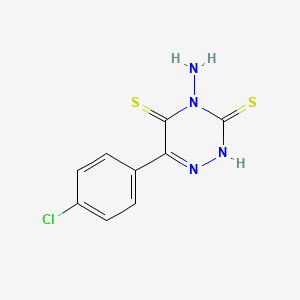

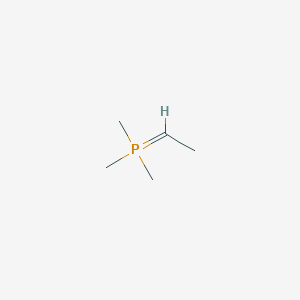

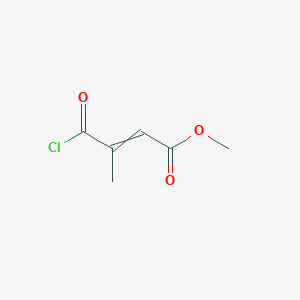
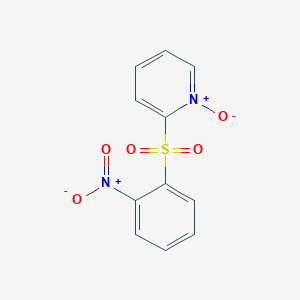
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
